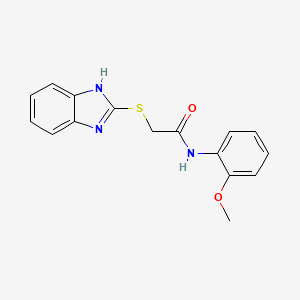

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- is a complex organic compound that features a benzimidazole ring, a thioether linkage, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- typically involves the following steps:

Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This reaction often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group.

Acetamide Formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide moiety. This reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the generated hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2).

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, demethylation can be achieved using boron tribromide (BBr3).

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: Pd/C, H2

Substitution: BBr3

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Synthesis of Acetamide Derivatives

The synthesis of acetamide derivatives typically involves the reaction of benzimidazole derivatives with various acylating agents. The method often includes:

- Preparation of Benzimidazole Derivatives : Utilizing starting materials like o-phenylenediamine and appropriate thioketones.

- Acylation Reaction : The benzimidazole is acylated using acetic anhydride or acetyl chloride to introduce the acetamide functionality.

- Characterization : The synthesized compounds are characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures.

Antimicrobial Activity

Studies have shown that compounds derived from benzimidazole exhibit significant antimicrobial properties against a range of pathogens. For instance:

- A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides demonstrated potent activity against Mycobacterium tuberculosis and various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 1.27 to 2.65 µM .

Anticancer Activity

Benzimidazole derivatives have also been evaluated for their anticancer potential:

- In vitro studies against human colorectal carcinoma cell lines (HCT116) revealed that certain compounds exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU). For example, compounds showed IC50 values of 4.53 µM and 5.85 µM, indicating strong anticancer activity .

Antitubercular Activity

The antitubercular activity of these compounds has been explored as well:

- Compounds were assessed for their efficacy against Mycobacterium tuberculosis H37Rv, showing promising results in both in vitro and in vivo models .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzimidazole ring is known to interact with nucleic acids and proteins, potentially affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Aminophenyl)-1H-benzimidazol-5-amine

- 4-Phenylimidazole

Comparison

Compared to similar compounds, Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- is unique due to the presence of the methoxyphenyl group and the thioether linkage. These structural features may confer distinct chemical and biological properties, such as increased lipophilicity or specific binding interactions.

Biological Activity

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- involves several key steps:

- Formation of the Benzimidazole Ring : This is achieved by the condensation of o-phenylenediamine with carboxylic acids under acidic conditions.

- Thioether Formation : The benzimidazole derivative is reacted with a thiol compound, usually in the presence of a base such as sodium hydride or potassium carbonate.

- Acetamide Formation : The final step involves acylation of the amine group with an acyl chloride or anhydride, typically using triethylamine as a base to neutralize hydrochloric acid generated during the reaction.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of benzimidazole, including Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)-, exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study indicated that compounds similar to this acetamide showed IC50 values ranging from 16.38 μM to 29.39 μM against the MDA-MB-231 breast cancer cell line, indicating promising anticancer potential .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2g | MDA-MB-231 | 16.38 |

| 2d | MDA-MB-231 | 29.39 |

| N9 | HCT116 | 5.85 |

| N18 | HCT116 | 4.53 |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In vitro studies have shown that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like levofloxacin and amikacin. For example, MIC values for certain derivatives were reported as low as 1.27 µM against Staphylococcus aureus and Streptococcus faecalis .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Streptococcus faecalis | 4 |

| Methicillin-resistant S. aureus | 4 |

The mechanism of action for Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- likely involves interaction with specific molecular targets such as enzymes or receptors associated with cancer and microbial infections. The benzimidazole moiety is known for its ability to interact with nucleic acids and proteins, potentially modulating various biological pathways .

Case Studies

Case Study: Anticancer Activity

In a study focusing on novel benzimidazole derivatives, Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- was evaluated alongside other compounds for their anticancer properties. Results indicated that this compound exhibited significant cytotoxicity against liver cancer cells (HepG2), showcasing an IC50 value of 1.43 μM while demonstrating lower toxicity on non-tumorigenic liver cells (THLE-2) at IC50 values of 36.27 μM .

Case Study: Antimicrobial Efficacy

Another investigation revealed that derivatives containing the benzimidazole structure showed promising antibacterial activity against multiple strains, including E. coli and Klebsiella pneumoniae. The compounds were tested using the agar well diffusion method, where they exhibited varying degrees of effectiveness compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)acetamide?

- The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting a benzimidazole-thiol derivative with an activated acetamide precursor (e.g., chloroacetamide) under basic conditions. For example, sodium bicarbonate is used to neutralize byproducts, followed by filtration and recrystallization from ethanol to purify the product .

- Key steps :

- Activation of the acetamide moiety (e.g., using chloroacetyl chloride).

- Thiol-benzimidazole coupling in polar aprotic solvents (e.g., DMF or DMSO).

- Purification via recrystallization (ethanol or methanol) .

Q. How is the compound characterized spectroscopically?

- 1H/13C NMR : Peaks for the methoxyphenyl group (δ ~3.8 ppm for OCH3), benzimidazole protons (δ ~7.2–8.3 ppm), and acetamide NH (δ ~10–12 ppm, broad).

- IR : Stretching vibrations for C=O (~1660–1680 cm⁻¹), C-S (~650–750 cm⁻¹), and NH (~3200–3300 cm⁻¹) .

- Mass spectrometry : Molecular ion peak (M+H⁺) confirmed via high-resolution MS, with fragmentation patterns aligning with the benzimidazole and methoxyphenyl groups .

Q. What preliminary biological assays are used to evaluate its activity?

- Cytotoxicity : SRB (sulforhodamine B) or MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to measure IC50 values .

- Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi (e.g., C. albicans) .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How is the crystal structure determined, and what intermolecular interactions stabilize it?

- X-ray diffraction : Single crystals are grown via slow evaporation (ethanol/water). The compound crystallizes in a triclinic system (P1 space group) with two independent molecules forming H-bonded dimers via N–H⋯N interactions. Non-classical C–H⋯O and S⋯S interactions further stabilize the lattice .

- Key parameters :

- Dihedral angles between benzimidazole and methoxyphenyl groups (~100°).

- Hydrogen bond lengths: N–H⋯N (~2.8–3.0 Å), C–H⋯O (~3.2 Å) .

Q. How can computational methods (e.g., DFT, molecular docking) enhance understanding of its bioactivity?

- DFT analysis : Optimizes geometry at the B3LYP/6-31G(d,p) level, calculating frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Charge distribution on the benzimidazole sulfur and methoxyphenyl oxygen correlates with nucleophilic attack sites .

- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding to targets like DNA topoisomerase II or tubulin. The benzimidazole-thioether moiety often occupies hydrophobic pockets, while the methoxyphenyl group engages in π-π stacking .

Q. How to resolve contradictions in spectral or biological data across studies?

- Spectral discrepancies : Compare experimental IR/NMR with simulated spectra (e.g., using Gaussian) to confirm assignments. Variations in NH proton shifts may arise from solvent polarity or hydrogen bonding .

- Biological variability : Standardize assay protocols (e.g., cell passage number, incubation time). Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple replicates .

Properties

CAS No. |

83408-88-2 |

|---|---|

Molecular Formula |

C16H15N3O2S |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-methoxyphenyl)acetamide |

InChI |

InChI=1S/C16H15N3O2S/c1-21-14-9-5-4-8-13(14)17-15(20)10-22-16-18-11-6-2-3-7-12(11)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |

InChI Key |

UCCAGDLBQHYKMU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.